molecular formula C10H15Cl2N B13428698 1-chloro-N-methyl-1-phenylpropan-2-amine HCl CAS No. 25394-33-6

1-chloro-N-methyl-1-phenylpropan-2-amine HCl

Cat. No.: B13428698
CAS No.: 25394-33-6
M. Wt: 220.14 g/mol
InChI Key: ICZRAESMLGJTOQ-UHFFFAOYSA-N
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Description

1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN It is a member of the phenylpropanamine class, which is characterized by the presence of a phenyl group attached to a propanamine backbone

Preparation Methods

The synthesis of 1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride can be achieved through several routes. One common method involves the reaction of N-methyl-1-phenylpropan-2-amine with thionyl chloride, which results in the formation of the desired compound. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. Its effects on receptors can modulate cellular signaling and physiological responses .

Comparison with Similar Compounds

1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

25394-33-6

Molecular Formula

C10H15Cl2N

Molecular Weight

220.14 g/mol

IUPAC Name

1-chloro-N-methyl-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C10H14ClN.ClH/c1-8(12-2)10(11)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H

InChI Key

ICZRAESMLGJTOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)Cl)NC.Cl

Origin of Product

United States

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